1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in the literature . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The molecular structure of “1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole” can be represented by the InChI code: 1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3, (H,17,18) (H,19,20,23) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole” include a molecular weight of 336.36 . It is a solid at room temperature and is stored at 2-8°C in an inert atmosphere .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show significant antibacterial activity . They can be used in the development of new drugs to combat bacterial infections.
Antimycobacterial Activity
Some imidazole derivatives, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, have shown potent antimycobacterial activity against Mycobacterium tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives have been reported to possess anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation.
Antitumor Activity
Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor properties .
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity , making them potential candidates for the development of new antidiabetic drugs.
Antiviral Activity
Imidazole derivatives have been reported to possess antiviral properties . They can be used in the development of new antiviral drugs.
Antioxidant Activity
Imidazole derivatives have been reported to show antioxidant activity . They can be used in the development of new antioxidant drugs.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have been reported to show anti-amoebic and antihelmintic activities . They can be used in the treatment of amoebic and helminthic infections.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
properties
IUPAC Name |
1-ethyl-6-methyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-16-7-8-17-13(16)12(10(2)15-17)11-5-4-6-14-9-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRUNYJSJXPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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